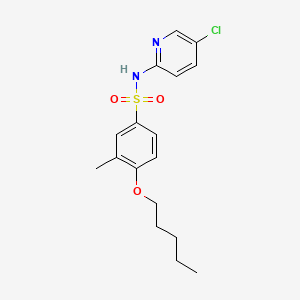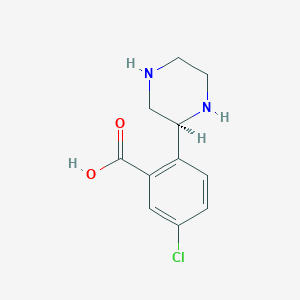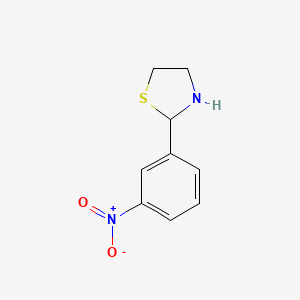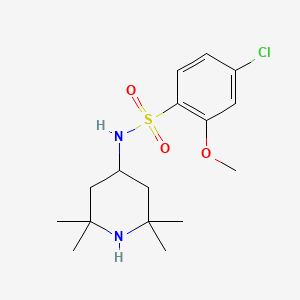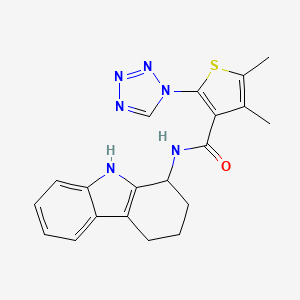
4,5-dimethyl-2-(1H-tetraazol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dimethyl-2-(1H-tetraazol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-thiophenecarboxamide is a complex organic compound that features a combination of heterocyclic structures, including a tetraazole ring, a carbazole moiety, and a thiophene ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-2-(1H-tetraazol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-thiophenecarboxamide likely involves multiple steps, including the formation of the tetraazole ring, the carbazole moiety, and the thiophene ring. Typical synthetic routes may include:
Formation of the Tetraazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Carbazole Moiety: This may involve the cyclization of aniline derivatives.
Formation of the Thiophene Ring: This can be synthesized through the cyclization of dicarbonyl compounds with sulfur sources.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the carbazole moiety.
Reduction: Reduction reactions may target the tetraazole ring or other nitrogen-containing groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various chemical reactions.
Materials Science: Its electronic properties may make it useful in the development of organic semiconductors or other advanced materials.
Biology
Pharmacology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Biochemistry: It may be used as a probe or tool in biochemical studies.
Medicine
Drug Development: The compound may be investigated as a potential therapeutic agent for various diseases.
Industry
Chemical Manufacturing: It may be used in the synthesis of other complex organic molecules.
Electronics: Its electronic properties may make it useful in the development of electronic devices.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-2-(1H-tetraazol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-thiophenecarboxamide would depend on its specific biological or chemical activity. Potential mechanisms could include:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways Involved: Modulation of signaling pathways, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Similar Compounds
4,5-dimethyl-2-(1H-tetraazol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-thiophenecarboxamide: Similar compounds may include other tetraazole, carbazole, or thiophene derivatives.
Uniqueness
Structural Features: The combination of tetraazole, carbazole, and thiophene rings in a single molecule is relatively unique and may confer specific properties.
Biological Activity: The specific arrangement of functional groups may result in unique biological activities compared to similar compounds.
Properties
Molecular Formula |
C20H20N6OS |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
4,5-dimethyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(tetrazol-1-yl)thiophene-3-carboxamide |
InChI |
InChI=1S/C20H20N6OS/c1-11-12(2)28-20(26-10-21-24-25-26)17(11)19(27)23-16-9-5-7-14-13-6-3-4-8-15(13)22-18(14)16/h3-4,6,8,10,16,22H,5,7,9H2,1-2H3,(H,23,27) |
InChI Key |
NUAPEHSBAPDPSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC2CCCC3=C2NC4=CC=CC=C34)N5C=NN=N5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Phenyl-7,9-dihydrobenzo[g]indolo[2,3-b]carbazole](/img/structure/B13361648.png)


![ethyl 4-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B13361660.png)

![2-[(6-bromonaphthalen-2-yl)oxy]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13361671.png)
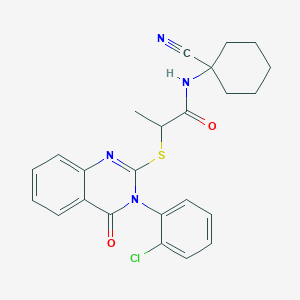
![3-[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13361694.png)
![6-(4-Chlorobenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361696.png)
